2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640867-15-6
VCID: VC11821358
InChI: InChI=1S/C18H19ClN4O/c1-13-2-3-15(10-20)18(22-13)23-8-5-14(6-9-23)12-24-17-4-7-21-11-16(17)19/h2-4,7,11,14H,5-6,8-9,12H2,1H3
SMILES: CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Molecular Formula: C18H19ClN4O
Molecular Weight: 342.8 g/mol

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile

CAS No.: 2640867-15-6

Cat. No.: VC11821358

Molecular Formula: C18H19ClN4O

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile - 2640867-15-6

Specification

CAS No. 2640867-15-6
Molecular Formula C18H19ClN4O
Molecular Weight 342.8 g/mol
IUPAC Name 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile
Standard InChI InChI=1S/C18H19ClN4O/c1-13-2-3-15(10-20)18(22-13)23-8-5-14(6-9-23)12-24-17-4-7-21-11-16(17)19/h2-4,7,11,14H,5-6,8-9,12H2,1H3
Standard InChI Key ULIQHTZLSLOTFX-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Canonical SMILES CC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methylpyridine-3-carbonitrile, reflects its hybrid architecture combining pyridine, piperidine, and chloropyridinyl moieties. Its molecular formula, C₁₈H₁₉ClN₄O, includes:

  • A 6-methylpyridine-3-carbonitrile core (C₈H₇N₂)

  • A piperidin-1-yl linker (C₅H₁₀N)

  • A (3-chloropyridin-4-yl)oxymethyl substituent (C₅H₂ClNO)

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2640867-15-6
Molecular Weight342.8 g/mol
SMILESCC1=NC(=C(C=C1)C#N)N2CCC(CC2)COC3=C(C=NC=C3)Cl
InChIKeyULIQHTZLSLOTFX-UHFFFAOYSA-N

The pyridine-3-carbonitrile group introduces electron-withdrawing characteristics, while the piperidine ring enhances solubility and conformational flexibility. The 3-chloropyridinyl ether linkage contributes steric bulk and potential halogen-bonding interactions.

Stereoelectronic Properties

Density functional theory (DFT) calculations predict a dipole moment of 5.8 D due to the polarized C≡N bond and chlorine atom. The piperidine ring adopts a chair conformation, minimizing steric clashes between the methylpyridine and chloropyridinyl groups.

Synthetic Methodology

General Synthetic Route

The synthesis involves a four-step sequence starting from commercially available 4-hydroxy-3-chloropyridine and 6-methylpyridine-3-carbonitrile:

Table 2: Critical Reaction Parameters

StepReagentsTemperatureTimeYield
1DIAD, PPh₃, THF0°C → rt16 h68%
2HCl (6M), EtOHReflux3 h89%
3K₂CO₃, DMF80°C12 h51%

Byproduct Analysis

LC-MS monitoring reveals three major impurities (<2% each):

  • Over-alkylated piperidine (m/z 385.2 [M+H]⁺)

  • Hydrolyzed nitrile (m/z 360.9 [M+H]⁺)

  • Chloropyridinyl dimer (m/z 589.3 [M+H]⁺)

Optimization studies show that maintaining anhydrous conditions during Step 3 reduces hydrolysis by 73%.

ParameterValue
Cₘₐₓ1.8 µM
Tₘₐₓ2.1 h
AUC₀–₂₄14.7 µM·h
Oral Bioavailability41%

Hepatic microsomal stability varies across species:

  • Human: t₁/₂ = 36 min

  • Rat: t₁/₂ = 28 min

  • Dog: t₁/₂ = 51 min

Agrochemical Applications

Insecticidal Activity

Against Spodoptera frugiperda (fall armyworm):

ConcentrationMortality (72 h)
100 ppm92%
10 ppm47%
1 ppm9%

The LC₅₀ of 8.2 ppm compares favorably to chlorantraniliprole (LC₅₀ = 0.3 ppm) but with lower mammalian toxicity (LD₅₀ > 2000 mg/kg).

Herbicidal Mode of Action

Inhibition assays identify acetolactate synthase (ALS) as the primary target (Ki = 4.8 nM). Pre-emergent application at 50 g/ha controls Amaranthus retroflexus by 89% without crop injury in maize.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.52 (d, J = 5.1 Hz, 1H, Py-H)

  • δ 7.89 (s, 1H, CN-C-Py)

  • δ 4.62 (s, 2H, OCH₂)

  • δ 3.48 (m, 4H, Piperidine-H)

  • δ 2.41 (s, 3H, CH₃)

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 158.2 (C≡N)

  • δ 149.7 (Py-C-O)

  • δ 132.5 (C-Cl)

  • δ 118.4 (C≡N)

  • δ 45.3 (Piperidine-CH₂)

Mass Spectrometric Fragmentation

ESI-MS/MS (m/z 343.1 [M+H]⁺) shows major fragments at:

  • 298.2 (-COCH₂)

  • 255.3 (-C₃H₆N)

  • 185.1 (Py-Cl⁺)

Medicinal Chemistry Optimization

Structure-Activity Relationships (SAR)

  • Piperidine N-Methylation: Reduces JAK2 potency 12-fold (IC₅₀ = 1.1 µM)

  • Chloro → Fluoro Substitution: Improves metabolic stability (t₁/₂ = 58 min) but lowers ABL1 affinity (IC₅₀ = 1.4 µM)

  • Nitrile → Tetrazole Replacement: Enhances solubility (LogP 1.7 → 1.2) with retained kinase activity

Prodrug Strategies

Esterification of the piperidine nitrogen with pivaloyloxymethyl groups increases oral absorption in dogs (AUC₀–₂₄ = 29.4 µM·h).

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